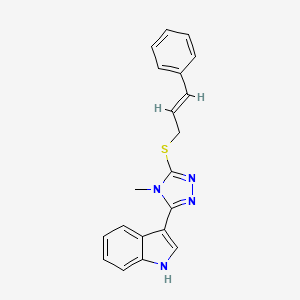

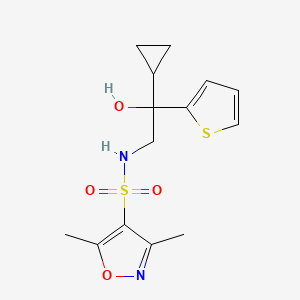

(E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the reaction mechanism .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc .Applications De Recherche Scientifique

Antioxidant and Antimicrobial Evaluation

A study by Baytas, Kapçak, Çoban, and Özbilge (2012) evaluated the antioxidant and antimicrobial properties of 1H-1,2,4-triazole derivatives, closely related to the compound . These derivatives demonstrated notable scavenging of DPPH and superoxide radicals and exhibited antimicrobial activities (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Cholinesterase Inhibitors

Mohsen (2012) synthesized 1,2,4-triazole and triazolothiadiazine derivatives as potential cholinesterase inhibitors. These compounds, similar to the specified chemical, showed promising results as anticholinesterase agents, suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen, 2012).

Microwave-Assisted Synthesis for Antimicrobial Applications

Gomha and Riyadh (2011) explored the microwave-assisted synthesis of triazole derivatives with indole moieties for antimicrobial evaluation. These compounds displayed significant antifungal and antibacterial activities (Gomha & Riyadh, 2011).

Novel Antimicrobial Agents

Kaplancikli, Turan-Zitouni, Ozdemir, and Revial (2008) synthesized new 1,2,4-triazole derivatives as antimicrobial agents. They observed significant antimicrobial activity against various microorganisms, indicating the potential of these compounds in medical applications (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Antimicrobial Activity of Indole Derivatives

Gadegoni and Manda (2013) synthesized novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. These compounds were tested for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (Gadegoni & Manda, 2013).

Anticancer Applications through SIRT1 Inhibition

Panathur et al. (2013) designed indole-based small molecules, including triazole derivatives, as potential anticancer agents. They showed effectiveness against human cancer cell lines through SIRT1 enzyme inhibition, suggesting possible applications in cancer therapy (Panathur et al., 2013).

Mécanisme D'action

Target of action

The compound belongs to the class of 1,2,4-triazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial activities . They may act by inhibiting the synthesis of essential components of microbial cells .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the antimicrobial activity of many 1,2,4-triazoles, it’s possible that this compound could affect pathways related to cell wall synthesis or DNA replication in microbes .

Pharmacokinetics

Many 1,2,4-triazoles are well absorbed and metabolized in the body .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. If it acts as an antimicrobial, it could result in the death of microbial cells .

Safety and Hazards

Orientations Futures

Propriétés

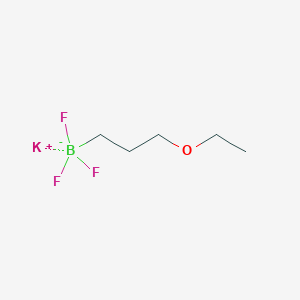

IUPAC Name |

3-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-24-19(17-14-21-18-12-6-5-11-16(17)18)22-23-20(24)25-13-7-10-15-8-3-2-4-9-15/h2-12,14,21H,13H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLPUKWFRIYZKO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)

![N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)

![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)